N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound characterized by a pyridine ring substituted with a cyclobutyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups, making this method versatile and efficient.
Industrial Production Methods
Industrial production of N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can result in a variety of substituted pyridines.
Scientific Research Applications
N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing lipophilicity and metabolic stability. The cyclobutyl group may contribute to the compound’s overall conformation and interaction with target sites .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethyl)pyridine: Similar structure but lacks the cyclobutyl group.
Cyclobutyl-(6-trifluoromethyl-pyridin-2-yl)-amine: Another variant with slight structural differences.
Uniqueness
N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the cyclobutyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
939809-66-2 |
---|---|
Molecular Formula |
C10H11F3N2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)8-5-2-6-9(15-8)14-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,14,15) |
InChI Key |
XQWLGXXGRSUAQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.